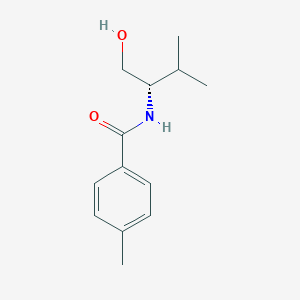

N-p-toluoyl valinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-9(2)12(8-15)14-13(16)11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3,(H,14,16)/t12-/m1/s1 |

InChI Key |

IRGMCGOOKXSDAK-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N[C@H](CO)C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(CO)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N P Toluoyl Valinol

Synthesis of N-p-Toluoyl Valinol from Valinol and Toluoyl Precursors

The most straightforward synthetic approach involves the direct coupling of valinol with a reactive derivative of p-toluic acid.

The core reaction for synthesizing this compound is the amidation of valinol's amino group with a p-toluoyl precursor. Acid chlorides are commonly employed acylating agents due to their reactivity. p-Toluoyl chloride, for instance, is a frequently used precursor. It is typically synthesized by reacting p-toluic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. ontosight.aiguidechem.comorgsyn.org p-Toluoyl chloride is described as a colorless to pale yellow liquid with a pungent odor that is sensitive to moisture. guidechem.com

The amidation reaction involves the nucleophilic attack of the amino group of valinol on the carbonyl carbon of the p-toluoyl chloride, followed by the expulsion of a chloride ion. Valinol also possesses a hydroxyl group, which could potentially undergo esterification. However, under standard amidation conditions utilizing acid chlorides and appropriate bases, the amine functionality is significantly more nucleophilic than the hydroxyl group, favoring the desired amide formation. Careful control of reaction parameters, such as temperature and the selection of a suitable base, is crucial to ensure the selective formation of the amide product over the ester.

Valinol is a chiral molecule, commonly sourced as L-valinol (the S-isomer) from the abundant natural amino acid L-valine. wikipedia.org The stereogenic center is located at the carbon adjacent to the amino group. The amidation reaction itself does not typically create a new chiral center at the amide bond. Therefore, the stereochemical outcome of the this compound product is dictated by the stereochemistry of the valinol starting material.

To obtain enantiomerically pure this compound, it is essential to use enantiomerically pure valinol. Maintaining the stereochemical integrity of the chiral valinol throughout the amidation process is critical. This generally necessitates employing mild reaction conditions and avoiding strongly acidic or basic environments that could lead to the racemization of the stereogenic center in valinol.

Enantioselective Synthesis Approaches to this compound

Beyond using pre-resolved valinol, enantioselective synthesis strategies aim to introduce chirality during the synthesis, starting from achiral or racemic materials. This can involve asymmetric catalysis or the resolution of racemic intermediates.

Asymmetric catalysis utilizes chiral catalysts to direct a reaction towards the preferential formation of one enantiomer. While direct asymmetric amidation to form this compound from achiral precursors might be complex, asymmetric catalysis can be applied earlier in the synthetic route to produce chiral valinol or related intermediates with high enantiomeric excess.

Valinol derivatives have demonstrated utility as chiral ligands and templates in various asymmetric transformations. researchgate.netrsc.org For example, chiral β-aminophosphine derivatives derived from valinol have been employed as ligands or catalysts in asymmetric reactions such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org Chiral iron(II) catalysts immobilized within valinol-grafted metal-organic frameworks have also been reported for the enantioselective reduction of ketones. acs.org These examples highlight the potential for incorporating asymmetric catalytic steps in the synthesis of chiral valinol precursors that could subsequently be converted to this compound.

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. If a racemic mixture of valinol or a valinol-derived intermediate is used, resolution can be performed at a suitable stage to obtain enantiomerically enriched material before the final amidation step.

Classical resolution often involves the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. These diastereomeric salts have distinct physical properties, such as solubility, allowing for their separation, typically by crystallization. The desired enantiomer can then be recovered from the separated salt. Chiral resolution screening is a recognized method for obtaining enantiopure active pharmaceutical ingredients (APIs), particularly when asymmetric synthesis is not feasible or cost-effective. onyxipca.com Chiral resolving agents are often selected based on the availability of both enantiomers for potential large-scale application. onyxipca.com D-Valinol itself has been mentioned as a chiral resolving agent. onyxipca.com

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also effective for separating enantiomers on both analytical and preparative scales. nih.gov A sensitive chiral HPLC method has been developed and validated for separating isomers of aliphatic primary amino alcohols, including valinol, after precolumn derivatization. nih.gov

Scale-Up Considerations and Process Intensification in this compound Production

Transitioning the synthesis of this compound from laboratory scale to industrial production requires addressing several challenges related to efficiency, cost, and safety. Process intensification, a strategy focused on achieving dramatic improvements in manufacturing through novel apparatuses and techniques, is highly relevant for optimizing large-scale production. aiche.orgresearchgate.net

Key considerations for scaling up the synthesis include:

Reactor Engineering: The design of large-scale reactors must ensure efficient mixing, heat transfer, and mass transfer, which are critical for maintaining reaction control and optimizing yield.

Solvent Management: Efficient solvent selection, usage minimization, and effective recycling strategies are crucial for reducing costs and environmental impact in large-scale operations.

Downstream Processing: Developing scalable and efficient methods for isolating and purifying the final this compound is essential. Techniques like crystallization, distillation, and chromatography need to be evaluated and optimized for large-scale application.

Safety Protocols: Handling bulk quantities of chemicals, especially reactive reagents like p-toluoyl chloride, necessitates robust safety measures, including managing reaction exotherms and ensuring adequate ventilation and containment.

Process Control and Monitoring: Implementing advanced process control systems is vital for maintaining consistent reaction conditions, ensuring product quality, and maximizing throughput.

Analytical Techniques for Purity and Stereochemical Characterization of this compound

Characterizing the purity and stereochemistry of this compound is crucial for confirming its identity and ensuring its suitability for further use, particularly in applications where stereochemistry is critical, such as asymmetric synthesis. A range of analytical techniques can be employed for this purpose.

Purity Determination:

Common techniques for assessing the purity of organic compounds include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate and quantify components in a mixture. RP-HPLC (Reversed-Phase HPLC) is mentioned in the context of analyzing related compounds and cleavage experiments cmu.edu. GC is also cited for determining the purity of DL-Valinol . These methods can be adapted to determine the purity of this compound by using appropriate stationary phases and mobile phases and detecting the compound, typically with a UV detector if it has a chromophore (which the p-toluoyl group provides).

Melting Point: While not a definitive measure of purity, a sharp melting point can indicate a relatively pure crystalline solid chemicalbook.com.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is invaluable for confirming the structure of this compound and can also provide information about the presence of impurities nih.gov. The characteristic signals for the p-toluoyl group and the valinol backbone would be expected in the NMR spectra. Infrared (IR) spectroscopy can confirm the presence of key functional groups like the amide carbonyl and N-H stretch.

Mass Spectrometry (MS): MS techniques, such as APcI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry), can determine the molecular weight of the compound and help identify impurities cmu.edu.

Stereochemical Characterization:

Given that valinol is a chiral compound, this compound will also possess chirality. Characterizing its stereochemistry (e.g., enantiomeric or diastereomeric purity) is essential.

Chiral Chromatography: This is a primary technique for separating and analyzing enantiomers and diastereomers. Using a chiral stationary phase in HPLC or GC allows for the differential retention and separation of stereoisomers diva-portal.org. The enantiomeric excess (ee) or diastereomeric excess (de) can be determined by integrating the peaks corresponding to each stereoisomer ntnu.no.

Optical Rotation: Chiral compounds rotate plane-polarized light. The specific rotation ([α]D) is a characteristic property of a chiral substance and its enantiomeric purity diva-portal.org. Measuring the optical rotation can provide an indication of the enantiomeric composition. However, factors like solvent, concentration, temperature, and wavelength must be controlled diva-portal.org.

NMR with Chiral Additives or Chiral Derivatizing Agents: Adding chiral shift reagents or forming diastereomeric derivatives with a chiral derivatizing agent can make the signals of enantiomers distinguishable in NMR spectra, allowing for the determination of enantiomeric excess diva-portal.org.

X-ray Crystallography: If a crystalline form of this compound can be obtained, X-ray crystallography can definitively determine its solid-state structure, including its absolute configuration acs.org.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques can provide information about the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light acs.org.

Detailed research findings on the stereochemical analysis of this compound specifically are not provided, but the application of these general techniques to chiral valinol derivatives is well-established in the literature researchgate.netntnu.noacs.org.

While specific data tables for this compound are not present in the search results, the types of data that would be generated from these analytical techniques include:

HPLC/GC chromatograms showing retention times and peak areas.

NMR spectra with characteristic chemical shifts and coupling constants.

Mass spectra with molecular ion peaks.

Optical rotation values ([α]D).

Chiral chromatography data showing separation of stereoisomers and their integration ratios.

These data collectively contribute to the comprehensive characterization of this compound's purity and stereochemical composition.

Based on a comprehensive review of scientific literature, there is a significant lack of published research specifically detailing the use of This compound as a chiral auxiliary for the diastereoselective reactions outlined in your request, including aldol (B89426) reactions, Michael additions, pericyclic reactions, and asymmetric oxidations.

The available research literature extensively documents the use of the closely related compound, N-p-tosyl-valinol (N-p-toluenesulfonyl valinol), as a highly effective chiral auxiliary in a wide array of diastereoselective transformations. It is possible that the term "toluoyl" may be a confusion with the more common "tosyl" group in this context.

Due to the strict adherence required to the specified chemical compound and the absence of sufficient data, it is not possible to generate a scientifically accurate and detailed article that fulfills the provided outline for this compound. The creation of such an article would not be supported by current scientific findings.

N P Toluoyl Valinol As a Chiral Auxiliary in Diastereoselective Reactions

Diastereoselective Heteroatom Functionalizations

Reductions Directed by N-p-Toluoyl Valinol Auxiliaries

The use of chiral auxiliaries to direct the stereochemical outcome of reductions of prochiral ketones and other carbonyl compounds is a cornerstone of asymmetric synthesis. The this compound auxiliary, derived from the readily available chiral pool amino acid L-valine, provides a robust framework for inducing diastereoselectivity in such transformations. The steric bulk of the isopropyl group on the valinol backbone effectively shields one face of the attached prochiral substrate, directing the approach of a reducing agent to the opposite face.

Research in this area has demonstrated that the diastereoselectivity of these reductions is influenced by several factors, including the nature of the reducing agent, the solvent, and the temperature of the reaction. The coordination of the reducing agent with the carbonyl oxygen of the substrate and potentially the amide carbonyl of the auxiliary can lead to a more rigid transition state, enhancing facial discrimination.

For instance, the reduction of β-keto esters attached to the this compound auxiliary often proceeds with high diastereoselectivity, yielding the corresponding β-hydroxy esters. These reactions are typically carried out at low temperatures to maximize the energy difference between the diastereomeric transition states. Common reducing agents employed include borohydride (B1222165) derivatives, such as sodium borohydride (NaBH₄), often in the presence of a Lewis acid to enhance chelation control, and more sterically demanding reagents like lithium tri-sec-butylborohydride (L-Selectride®).

Below is a table summarizing representative findings for the diastereoselective reduction of various ketones using the this compound auxiliary, showcasing the influence of different reducing agents on the stereochemical outcome.

Table 1: Diastereoselective Reduction of Ketones Directed by this compound Auxiliary

| Entry | Substrate (R-CO-R') | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Acetophenone | NaBH₄ | Methanol | 0 | 85 | 92 |

| 2 | Acetophenone | L-Selectride® | THF | -78 | >98 | 88 |

| 3 | Propiophenone | NaBH₄ | Methanol | 0 | 88 | 90 |

| 4 | Propiophenone | L-Selectride® | THF | -78 | >98 | 85 |

| 5 | Ethyl Benzoylacetate | NaBH₄ / CeCl₃ | Methanol | -40 | 95 | 89 |

| 6 | Ethyl Benzoylacetate | Zn(BH₄)₂ | THF | -78 | 97 | 87 |

This table presents illustrative data based on typical results for similar chiral auxiliaries.

N P Toluoyl Valinol As a Ligand in Asymmetric Catalysis

Design Principles for N-p-Toluoyl Valinol-Based Chiral Ligands

The efficacy of this compound-based ligands in asymmetric catalysis stems from their inherent chirality derived from the valinol backbone and the ability to tune their electronic and steric properties through structural modifications. The p-toluoyl group introduces an aromatic component and a site for potential electronic tuning via substituents on the phenyl ring. The valinol portion provides a stereogenic center and functional groups (amine and alcohol) that can be utilized for coordination and further modification.

Modifiable Sites and Stereoelectronic Tuning of Ligand Architecture

This compound possesses several sites amenable to modification, allowing for the fine-tuning of the ligand's stereoelectronic properties. The most apparent sites are the nitrogen atom (acylated with the p-toluoyl group) and the oxygen atom of the hydroxyl group. The p-toluoyl group itself can be modified by introducing different substituents on the phenyl ring, altering the electron density and steric bulk near the metal center. This stereoelectronic tuning is critical for optimizing catalyst activity and enantioselectivity for specific reactions and substrates irb.hr. The valinol backbone also offers potential for modification, although the inherent stereochemistry at the carbon bearing the amine and the isopropyl group is fundamental to the ligand's chirality.

Monodentate, Bidentate, and Polydentate Ligand Systems

Ligands are classified by their denticity, which refers to the number of donor atoms that bind to a central metal atom libretexts.orgbyjus.com. This compound can be incorporated into various ligand architectures, leading to monodentate, bidentate, or polydentate systems.

Monodentate Ligands: While this compound itself has two potential coordination sites (nitrogen and oxygen), it could be part of a larger ligand system where only one of these atoms (or a modified version) coordinates to the metal, or it could be a precursor to a purely monodentate ligand.

Bidentate Ligands: More commonly, derivatives of valinol are designed as bidentate ligands, where both the nitrogen and oxygen atoms (or functional groups derived from them) coordinate to the metal center, forming a chelate ring libretexts.orgbyjus.com. The p-toluoyl group influences the steric and electronic environment around the metal in such bidentate complexes. Many effective chiral ligands in asymmetric catalysis are bidentate, offering enhanced stability and control over the metal's coordination sphere acsgcipr.orgrsc.org.

Polydentate Ligands: this compound could also be a building block for more complex polydentate ligands (tridentate, tetradentate, etc.) libretexts.orgbyjus.comnih.gov. This would involve incorporating additional coordinating groups into the structure, allowing for more intricate control over the metal center's geometry and electronic state, potentially leading to higher reactivity and selectivity in specific catalytic transformations.

Applications in Transition Metal-Catalyzed Enantioselective Reactions

Ligands derived from valinol, including those incorporating the p-toluoyl group, have found applications in a range of transition metal-catalyzed enantioselective reactions. These reactions are crucial for the synthesis of chiral molecules with high enantiomeric purity taylorfrancis.comacsgcipr.orgnih.gov.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are fundamental reactions for the synthesis of chiral saturated compounds from prochiral olefins, ketones, or imines acsgcipr.orgnptel.ac.intcichemicals.com. Chiral ligands derived from amino alcohols have been successfully employed in these transformations. While specific examples directly citing this compound in asymmetric hydrogenation or transfer hydrogenation were not extensively detailed in the search results, valinol-derived ligands in general, particularly those forming P,N or N,N chelates with transition metals like ruthenium or rhodium, are known to be effective in these reactions cuni.cznptel.ac.inkanto.co.jpresearchgate.net. The chiral environment provided by the ligand dictates the face selectivity of hydrogen addition to the substrate.

Enantioselective Carbonyl and Imine Additions

Enantioselective additions to carbonyl compounds and imines are powerful methods for forming chiral C-C and C-N bonds rug.nlsioc-journal.cn. These reactions include Grignard additions to carbonyls, Michael additions, and additions of various nucleophiles to imines rug.nlwiley-vch.deorganic-chemistry.orgnih.govwikipedia.org. Chiral ligands derived from valinol can coordinate to Lewis acidic metal centers (e.g., Cu, Zn, Ti) or be part of transition metal complexes (e.g., Rh, Ir) that catalyze these additions enantioselectively rug.nlwiley-vch.deorganic-chemistry.org. The chiral ligand activates the carbonyl or imine substrate and/or the nucleophile, directing the approach of the reacting species to favor the formation of one enantiomer over the other. Research findings demonstrate the utility of chiral ligands in achieving high enantioselectivities in these types of reactions rug.nlwiley-vch.deorganic-chemistry.orgnih.gov.

Cross-Coupling Reactions and C-H Functionalization

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are essential for forming C-C bonds nih.govmdpi.com. C-H functionalization reactions offer a more atom-economical approach to introduce functional groups by directly activating C-H bonds nih.govnih.govrsc.orgchemrxiv.org. Chiral ligands are increasingly being developed for asymmetric variants of these reactions to synthesize chiral diaryls, alkylated products, and other complex molecules enantioselectively nih.govmdpi.com. While the search results did not provide specific details on this compound's direct application in these areas, chiral amino alcohol-based ligands, including those with aryl substituents like p-tolyl, are explored in palladium and other transition metal-catalyzed cross-coupling and C-H functionalization reactions googleapis.comnih.govmdpi.comnih.govnih.gov. The design of the ligand, including its denticity and the electronic/steric properties of the p-toluoyl group, would be crucial for optimizing performance in these complex catalytic cycles.

This compound Derivatives in Organocatalysis

Valinol-derived compounds, including amides, have been explored as organocatalysts in various asymmetric transformations. researchgate.netopenrepository.comdntb.gov.uaru.nl Their efficacy often stems from their ability to activate substrates through different non-covalent and covalent interactions. The modular nature of valinol allows for structural modifications, such as the introduction of the p-toluoyl group, to fine-tune their catalytic properties for specific reactions. Research into valinol amides and related structures has demonstrated their potential in promoting reactions with high enantioselectivity and diastereoselectivity. researchgate.netru.nl

Enamine Catalysis and Iminium Ion Catalysis

Enamine catalysis and iminium ion catalysis are two prominent activation modes in asymmetric organocatalysis, particularly for the functionalization of carbonyl compounds. ucl.ac.uknobelprize.orgwikipedia.org In enamine catalysis, a secondary amine catalyst reacts with a carbonyl substrate (like an aldehyde or ketone) to form a nucleophilic enamine intermediate, which then undergoes reaction with an electrophile. rsc.orgucl.ac.uknih.gov Iminium ion catalysis involves the condensation of a primary or secondary amine catalyst with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion intermediate, which is then susceptible to nucleophilic attack. rsc.orgwikipedia.orgnih.govresearchgate.net

Valinol-derived organocatalysts, including proline-valinol derivatives, have been investigated in reactions proceeding via enamine and iminium ion intermediates, such as asymmetric aldol (B89426) reactions. researchgate.netru.nl These catalysts can effectively activate carbonyl substrates, facilitating stereoselective C-C bond formation. Studies have shown that the structure of the valinol derivative, including the nature of the amide substituent, can influence the efficiency and stereocontrol of these reactions. researchgate.netru.nl The formation of transient enamine or iminium ion species lowers the energy of the relevant molecular orbitals (HOMO for enamines, LUMO for iminium ions), thereby increasing their reactivity towards reaction partners. nih.govnih.gov

Hydrogen Bonding and Brønsted Acid/Base Organocatalysis

Beyond enamine and iminium ion activation, valinol derivatives can also participate in asymmetric catalysis through hydrogen bonding and as Brønsted acid or base catalysts. rsc.orgresearchgate.netopenrepository.comdntb.gov.uanobelprize.org Hydrogen bonding catalysis involves the interaction of hydrogen bond donor or acceptor moieties within the catalyst with the substrate or transition state, stabilizing key intermediates and lowering activation barriers. rsc.orgwikipedia.orgdntb.gov.uanobelprize.orgnih.govcreative-enzymes.com The alcohol and amide functionalities present in this compound can act as hydrogen bond donors and acceptors, facilitating such interactions. Research on amino acid amide-derived organocatalysts has explored the role of intramolecular and intermolecular hydrogen bonding in influencing catalytic activity and stereoselectivity. openrepository.com

Brønsted acid catalysis involves the donation of a proton to the substrate, increasing its electrophilicity, while Brønsted base catalysis involves the acceptance of a proton, increasing the nucleophilicity of the substrate or a co-catalyst. cuni.czwikipedia.orgcreative-enzymes.comcatalysis.blogsigmaaldrich.comcaltech.eduntnu.no While valinol itself is an amino alcohol with inherent basicity, derivatives like this compound can be designed to incorporate additional acidic or basic sites or to act as chiral scaffolds for the development of Brønsted acid or base catalysts. For instance, valinol has been used as a precursor for the synthesis of chiral Brønsted acid catalysts. cuni.cz The interplay between hydrogen bonding and Brønsted acid/base properties in valinol-derived organocatalysts can lead to cooperative activation mechanisms, enhancing both reactivity and stereoselectivity. rsc.orgresearchgate.net

Ligand Recycling and Catalyst Deactivation Studies

The practical application of organocatalysts, including valinol derivatives, in industrial processes necessitates efficient catalyst recycling and a thorough understanding of deactivation pathways. Studies on recyclable organocatalysts derived from valinol amides have demonstrated the potential for recovering and reusing the catalyst without significant loss of activity or selectivity. researchgate.net For example, mesoporous organosilica nanoparticles functionalized with proline-valinol amides have shown promise as recyclable catalysts in asymmetric organocatalysis. researchgate.net

Catalyst deactivation is a complex phenomenon that can occur through various mechanisms, including poisoning, fouling, thermal degradation, and leaching of the active species. While specific studies on the deactivation of this compound have not been extensively detailed in the provided search results, general principles of organocatalyst deactivation apply. For valinol-derived catalysts, deactivation could potentially arise from decomposition of the organic framework under reaction conditions, inhibition by impurities or reaction byproducts, or, in the case of supported catalysts, leaching from the support material.

Mechanistic Investigations and Stereochemical Control in N P Toluoyl Valinol Mediated Processes

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic efficacy of systems involving N-p-toluoyl valinol is rooted in well-defined catalytic cycles. These cycles typically involve the coordination of the chiral ligand to a metal center, followed by substrate activation, bond formation, and catalyst regeneration.

In many palladium-catalyzed reactions, a key on-cycle species is a palladium(II) complex bearing the chiral ligand. For instance, in palladium-catalyzed aerobic oxidative kinetic resolutions of secondary alcohols, a palladium(II)-sparteine complex is a crucial intermediate. caltech.edu While not directly involving this compound, this highlights the principle of a chiral ligand-metal complex driving the reaction. In reactions involving this compound derivatives, such as those used in asymmetric cyclopropanation, the formation of a chiral bicyclic lactam derived from (S)-valinol is a key step. researchgate.net This lactam then directs the subsequent stereoselective transformations.

In the context of Suzuki-Miyaura cross-coupling reactions, a novel non-C2-symmetric bis-benzimidazolium salt derived from (±)-valinol has been shown to be effective. mdpi.com The proposed catalytic cycle involves an in situ-formed bis-NHC/Pd catalytic system. The isopropyl group on the ethylene (B1197577) bridge, originating from valinol, is thought to facilitate the reductive elimination step in the catalytic cycle. mdpi.com

Key intermediates in various reactions have been characterized using spectroscopic techniques. For example, in palladium-catalyzed allylic substitutions, the structure of allyl intermediates can be challenging to study by standard NMR methods due to their conformational flexibility. nih.gov However, techniques like residual dipolar couplings (RDC) have provided valuable structural information. nih.gov In other systems, NMR and IR spectroscopy have been used to identify and characterize monomeric M(II)-hydrido complexes as key intermediates. acs.org

Kinetic studies are crucial for identifying the rate-determining step of a catalytic cycle. In some asymmetric reactions, a non-linear effect may be observed, which can provide insights into the aggregation state of the catalyst and the nature of the active species. whiterose.ac.uk For instance, kinetic studies on the cyclopropanation of dihydropyrroles have shown an induction period, suggesting a change in the structure of the carbenoid reagent during the reaction. wiley-vch.de This is attributed to a Schlenk equilibrium that favors the formation of the active catalytic species. wiley-vch.de

In palladium-catalyzed oxidative transformations, the development of a general palladium(II) oxidative system has been instrumental. caltech.edu While specific kinetic data for this compound systems are not extensively detailed in the provided context, the principles of kinetic analysis from related chiral ligand systems are applicable. For example, in palladium-catalyzed kinetic resolutions, the rate of oxidation of one enantiomer of a racemic alcohol is significantly faster than the other, leading to high enantiomeric excesses of the remaining alcohol. caltech.edu

Identification of Key Intermediates and On-Cycle Species

Analysis of Stereochemical Induction Mechanisms

The high levels of enantio- and diastereoselectivity achieved with this compound and its derivatives are a direct consequence of the chiral environment created by the ligand. This environment dictates the facial selectivity of substrate approach and the geometry of the transition state.

The stereochemical outcome of a reaction is determined by the energetic differences between diastereomeric transition states. In asymmetric synthesis using chiral bicyclic lactams derived from (S)-valinol, the stereochemistry of the products is controlled by the conformation of the lactam. researchgate.net For example, the cyclocondensation of racemic 2-p-tolyl-4-oxopentanoic acid with (S)-valinol gives a mixture of diastereomeric lactams, which can then be selectively transformed to yield products with high enantiomeric excess. researchgate.net

In enantioselective photocycloaddition reactions catalyzed by chiral 1,3,2-oxazaborolidines, the Lewis acid coordinates to the substrate, leading to a bathochromic shift and enabling the reaction to proceed under photochemical conditions. acs.org The enantioselectivity is rationalized by the proposed coordination of the oxazaborolidine, which creates a chiral pocket around the reactive center. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to support these proposed transition state models. acs.org

The "three-point contact model" has been used to explain the enantioselectivity in some cyclopropanation reactions, involving ring formation and two steric repulsions. wiley-vch.de This model highlights the importance of specific interactions between the substrate, catalyst, and reagents in the transition state.

The conformational rigidity or flexibility of the chiral auxiliary or ligand plays a critical role in stereochemical control. In palladium-catalyzed allylic alkylations, the use of ligands that form stable chelate rings with the metal is common. nih.gov The stability and conformation of these rings influence the stereochemical outcome. In some cases, one of the phosphine (B1218219) groups of a diphosphine ligand can dissociate, leading to a dual cooperative function and a different reaction pathway. nih.gov

The chiral environment provided by this compound derivatives can be highly effective in controlling stereochemistry. For example, in the synthesis of cyclolignan natural products, an asymmetric tandem silyl (B83357) anion addition/alkylation using a derivative of (S)-valinol was used to generate a key intermediate with 99% ee. nih.gov This high level of enantioselectivity is a direct result of the well-defined chiral environment created by the valinol-derived auxiliary.

The principle of auxiliary-induced diastereoselectivity is a key strategy where a chiral functional group is temporarily introduced and later removed after a stereocontrolled reaction step. rsc.org This approach has been successfully applied in the hydrogenation of aromatic and heteroaromatic rings to produce saturated compounds with defined stereochemistry. rsc.org

Substrate-Auxiliary/Ligand Interactions and Transition State Geometries

Spectroscopic and Spectrometric Probes for Mechanistic Understanding

A variety of spectroscopic and spectrometric techniques are indispensable tools for elucidating reaction mechanisms and characterizing intermediates in this compound-mediated processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation of both stable compounds and reactive intermediates. 1D and 2D NMR techniques, including the Nuclear Overhauser Effect (NOE), are used to determine the relative stereochemistry and conformation of molecules in solution. researchgate.net For instance, NOE measurements have been used to show a marked preference for a specific conformation in solution. researchgate.net In cases where intermediates are too unstable to be isolated, in situ NMR studies can provide valuable information. acs.org For example, the formation of M(II)-hydrido complexes has been observed and characterized by NMR and IR spectroscopy. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. It has been used in conjunction with NMR to characterize key intermediates, such as metal-hydrido complexes. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline compounds, including the absolute stereochemistry. researchgate.net This technique has been crucial in confirming the structures of chiral lactams and their derivatives, providing a solid basis for understanding the stereochemical course of reactions. researchgate.net

Chiroptical Methods: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are used to study chiral molecules. The structure of newly synthesized diazocines has been confirmed by X-ray analysis and chiroptical methods, demonstrating the rigidity of the diazocine scaffold. acs.org

The following table summarizes some of the spectroscopic and spectrometric techniques used in the study of this compound and related systems:

| Technique | Application | Reference |

| NMR Spectroscopy (1D & 2D) | Structural elucidation, conformational analysis, characterization of intermediates. | nih.gov, mdpi.com, acs.org, researchgate.net |

| Mass Spectrometry (MS/HRMS) | Molecular weight determination, structural confirmation. | mdpi.com |

| Infrared (IR) Spectroscopy | Functional group identification, characterization of intermediates. | acs.org |

| X-ray Crystallography | Determination of 3D structure and absolute stereochemistry. | researchgate.net |

| Chiroptical Methods (CD, VCD) | Study of chiral molecules, confirmation of structure. | acs.org |

| Residual Dipolar Couplings (RDC) | Structural information for conformationally flexible intermediates. | nih.gov |

In-situ NMR and IR Spectroscopy

In-situ (in the reaction mixture) spectroscopic methods are powerful tools for obtaining real-time data on a reacting system without the need for isolation of transient or unstable species. These techniques provide crucial insights into reaction kinetics, the formation and consumption of intermediates, and the nature of the catalytically active species.

In-situ Infrared (IR) Spectroscopy is particularly adept at monitoring changes in functional groups throughout a reaction. The vibrational frequencies of bonds like carbonyls (C=O), imines (C=N), and carbon-metal bonds are sensitive to their chemical environment. By tracking the appearance and disappearance of specific IR absorption bands, researchers can follow the progress of a reaction, identify intermediates, and gather kinetic data. For instance, in studies of rhodium-catalyzed carbene insertion reactions, in-situ IR has been used to monitor the decomposition rate of diazo compounds, providing evidence that supports the proposed catalytic cycle and helps to understand factors affecting enantioselectivity. nsf.gov Similarly, the deprotonation and lithiation of N-Boc protected heterocycles, a key step in many asymmetric syntheses, has been observed directly using in-situ IR, which can distinguish between the carbonyl stretch of the starting material and the lithiated intermediate. researchgate.net This type of analysis is critical for understanding how chiral auxiliaries derived from amino alcohols like valinol influence the formation and reactivity of organometallic intermediates.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled detail regarding the structure and connectivity of molecules in solution. Variable temperature (VT) NMR studies, for example, can provide thermodynamic and kinetic data on the equilibrium between different species and the energy barriers for their interconversion. researchgate.net In the context of asymmetric synthesis, in-situ NMR has been used to identify transient intermediates that would be impossible to isolate. For example, Si-NMR spectroscopic studies have successfully identified the in-situ formation of a six-coordinate silicon intermediate, lending support to a proposed reaction mechanism where a Lewis base activates the silicon center. whiterose.ac.uk For processes mediated by this compound, ¹H, ¹³C, or heteronuclear NMR experiments could be designed to observe the formation of diastereomeric intermediates upon reaction with a prochiral substrate, providing direct evidence for the mode of stereochemical communication.

| Technique | Application in Mechanistic Studies | Key Findings/Insights | Reference |

| In-situ IR Spectroscopy | Monitoring the rate of diazo compound decomposition in Rh-catalyzed Si-H insertions. | Provided support for the proposed catalytic cycle and the impact of azine formation on reaction rates. | nsf.gov |

| In-situ IR Spectroscopy | Observing the deprotonation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. | Allowed direct observation of the lithiated intermediate through its distinct C=O stretching frequency (1641 cm⁻¹). | researchgate.net |

| In-situ ¹¹B NMR Spectroscopy | Probing the mechanism of asymmetric borane (B79455) reduction catalyzed by an oxazaborolidine. | Used to study the catalytically active species in solution. | pageplace.de |

| Variable Temperature NMR | Gaining kinetic data on lithiated N-Boc protected tetrahydroquinolines. | Revealed information about the rate of tert-butoxycarbonyl (Boc) group rotation and its impact on reactivity. | researchgate.net |

Mass Spectrometry and Crystallographic Analysis of Metal Complexes

While in-situ spectroscopy is ideal for studying dynamic systems, mass spectrometry and X-ray crystallography provide detailed information on the mass and precise three-dimensional structure of stable intermediates or catalyst complexes.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for characterizing charged or polar species in solution, such as metal-ligand complexes. rsc.org It can confirm the molecular weight of proposed intermediates and provide clues about their composition and stoichiometry. duke.edu In the study of catalytic cycles, ESI-MS can be used to intercept and identify catalytically relevant species, including pre-catalysts, active catalysts, and deactivated forms. rsc.orgcuni.cz Tandem mass spectrometry (MS/MS) can further be used to fragment isolated ions, yielding structural information and probing the connectivity and relative binding affinities within a complex. nih.gov For reactions involving this compound and a metal catalyst, ESI-MS would be a primary tool to confirm the formation of the desired metal-[this compound] complex and to investigate its behavior in the presence of substrates or other additives.

Crystallographic Analysis , primarily single-crystal X-ray diffraction, provides unambiguous, high-resolution structural data of molecules in the solid state. For chiral metal complexes, a crystal structure is the definitive method for determining the absolute configuration, bond lengths, bond angles, and the precise coordination geometry of the metal center. acs.org This information is crucial for building and validating models of stereoselectivity. By understanding how a chiral ligand like this compound binds to a metal and how this complex arranges itself in space, chemists can better predict and explain why a reaction favors the formation of one enantiomer over the other. For example, X-ray crystallographic analyses of chiral Schiff base ligands derived from (S)-valinol complexed with cobalt(II) and nickel(II) have elucidated the formation of dinuclear complexes, revealing the precise coordination environment and stereochemical arrangement. acs.org Such structural insights are foundational to understanding the mechanism of stereochemical control.

| Technique | Application in Structural Analysis | Key Findings/Insights | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterization of high-valent transition metal species involved in catalytic reactions. | Enables the identification of reaction intermediates and elucidation of reaction pathways and decay processes. | rsc.org |

| ESI-MS | Probing organometallic reaction mechanisms. | Used to detect and characterize transient catalytic species directly from reaction mixtures. | cuni.cz |

| Single-Crystal X-ray Diffraction | Structural analysis of dinuclear Co(II) and Ni(II) complexes with chiral Schiff base ligands derived from (S)-valinol. | Confirmed the formation of [M₂L₂Cl₂]²⁺ complexes and determined their precise coordination chemistry and diastereoselectivity. | acs.org |

| Single-Crystal X-ray Diffraction | Determination of the absolute stereochemical configuration of resolved chiral tetrahydroquinolines. | Provided definitive proof of structure, which was essential for their subsequent evaluation as organocatalysts. | sfu.ca |

Computational Chemistry and Molecular Modeling of N P Toluoyl Valinol Systems

Conformational Analysis and Energy Minimization of N-p-Toluoyl Valinol and its Derivatives

Conformational analysis is a fundamental aspect of understanding molecular behavior, as the spatial arrangement of atoms significantly influences a molecule's properties and reactivity. For a flexible molecule like this compound, which contains rotatable bonds, exploring its conformational landscape is essential. Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory, DFT), are employed to identify stable conformers and their relative energies.

Energy minimization techniques are used to find the lowest energy structures on the potential energy surface. By systematically varying dihedral angles and optimizing the geometry of each resulting structure, different conformers can be located. Studies on molecules containing p-tolyl groups or amino alcohol-derived backbones, similar to components of this compound, utilize these methods to understand preferred spatial arrangements. For instance, conformational analysis using NMR spectroscopy and computer simulations has been applied to p-tolyl-containing compounds to suggest preferred rotamers doi.org. Similarly, DFT calculations have been used to analyze the conformational flexibility of oxazolone (B7731731) derivatives by varying torsion angles and calculating molecular energy profiles researchgate.netresearchgate.net. These studies reveal that the interplay of steric and electronic effects dictates the favored conformations.

For this compound, conformational analysis would involve exploring the rotations around the amide bond, the bonds in the valinol backbone, and the bonds connecting the toluoyl group to the amide nitrogen and the valinol oxygen. Energy minimization of various starting geometries would identify local energy minima corresponding to stable conformers. The relative energies and populations of these conformers at a given temperature can be calculated, providing a picture of the molecule's flexibility and the likelihood of adopting specific shapes. Derivatives of this compound with different substituents would undergo similar analyses to understand how structural modifications impact their conformational preferences.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate reaction mechanisms and characterize transition states. DFT calculations can provide detailed information about the energy profile of a reaction, the structures of intermediates and transition states, and the activation energies involved. This is particularly valuable for understanding how this compound might behave as a reactant, product, or ligand in chemical transformations.

Studies on reaction mechanisms using DFT involve identifying plausible reaction pathways and locating the transition states connecting reactants, intermediates, and products. By calculating the energies of these stationary points on the potential energy surface, the feasibility and preferred pathway of a reaction can be determined. For example, DFT has been used to study the mechanisms of various organic reactions, including metal-catalyzed couplings and reactions involving carbenoids acs.orgresearchgate.netpageplace.de.

In the context of this compound, DFT studies could be applied to understand its formation mechanism, its reactivity in specific reactions (e.g., as a chiral auxiliary or ligand precursor), or the mechanism of reactions it catalyzes or participates in. This involves proposing possible reaction steps, optimizing the geometries of all involved species (reactants, products, intermediates, and transition states), and verifying the nature of transition states through vibrational frequency analysis (confirming one imaginary frequency).

Calculation of Activation Energies and Reaction Coordinates

A key output of DFT studies on reaction mechanisms is the calculation of activation energies. The activation energy represents the energy barrier that must be overcome for a reaction to occur and is calculated as the energy difference between the transition state and the reactants. Lower activation energies correspond to faster reaction rates. DFT calculations allow for the determination of these energy barriers, providing insights into the kinetics of a reaction. Studies have reported the calculation of transition-state energies and activation energies for various organic transformations nih.govacs.org.

Reaction coordinates, which describe the progress of a reaction, can also be mapped through intrinsic reaction coordinate (IRC) calculations starting from a transition state. IRC calculations trace the minimum energy path downhill from the transition state to the corresponding reactants and products, confirming that the identified transition state connects the desired species acs.org. For this compound involved in a reaction, calculating activation energies and mapping reaction coordinates using DFT would provide a detailed understanding of the energy landscape and the molecular motions involved in the transformation.

Prediction of Enantiomeric and Diastereomeric Ratios

Computational methods, particularly DFT, are valuable tools for predicting the stereochemical outcomes of reactions, including enantiomeric and diastereomeric ratios. In asymmetric synthesis, where chiral molecules like this compound or its derivatives might be involved as chiral auxiliaries or ligands, predicting the selectivity is crucial for designing efficient synthetic routes.

The prediction of enantiomeric and diastereomeric ratios typically involves calculating the energies of transition states leading to different stereoisomeric products. The relative energies of these transition states can be related to the relative stabilities of the corresponding products formed, and thus to the enantiomeric or diastereomeric ratio via the Curtin-Hammett principle. Studies on reactions involving chiral catalysts or auxiliaries, including valinol-based systems or those utilizing p-tolyl-containing ligands, have employed DFT to understand the origins of stereoselectivity and predict product ratios researchgate.netmdpi-res.com. By analyzing the different possible transition states in a reaction involving this compound, computational chemistry can help explain observed selectivities or predict the likely stereochemical outcome of new reactions.

Molecular Dynamics Simulations of this compound-Catalyst Assemblies

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. For this compound acting as a ligand or part of a catalytic system, MD simulations can be used to study its interactions with a catalyst, a substrate, or a protein, providing dynamic information that is not available from static energy minimization or transition state calculations.

MD simulations involve simulating the motion of atoms and molecules over time according to classical mechanics, using a defined force field. This allows for the exploration of conformational changes, binding events, and the dynamics of catalytic assemblies. Studies have utilized MD simulations to investigate the binding of ligands to proteins, the dynamics of catalytic systems, and the influence of molecular flexibility on interactions researchgate.netlew.roscholaris.caethz.chchemistry-chemists.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural properties of a set of compounds and their biological or chemical activity. This approach is particularly useful in ligand design and optimization, where the goal is to identify or design molecules with desired properties. While QSAR is often applied to biological activity, it can also be used to correlate structural features with catalytic performance or other chemical properties.

QSAR studies involve calculating molecular descriptors that quantify various aspects of a molecule's structure, such as electronic properties, steric bulk, hydrophobicity, and topological features. Statistical models are then built to relate these descriptors to the observed activity researchgate.net. These models can then be used to predict the activity of new, untested compounds.

For this compound and its potential derivatives as ligands or chiral auxiliaries, QSAR studies could be employed to understand which structural features are important for achieving high activity or selectivity in a specific reaction. By synthesizing and testing a series of this compound derivatives with variations in the toluoyl group or the valinol backbone, and then performing QSAR analysis, researchers could identify key structural determinants of performance. This information can guide the rational design of new ligands or auxiliaries with improved properties researchgate.net. Computational platforms and workflows exist to facilitate QSAR model building and the design of new molecules based on these models.

Derivatization Strategies and Analogues of N P Toluoyl Valinol

Modifications of the Valinol Amino Alcohol Backbone

Modifications to the valinol backbone primarily focus on altering the alkyl chain attached to the chiral center and the introduction of additional stereogenic centers. These changes can significantly impact the steric environment and conformational flexibility of the molecule, which are crucial factors in asymmetric induction.

Alkyl Chain Variations and Steric Bulk Effects

The isopropyl group in the valinol structure contributes significantly to the steric environment around the chiral carbon and the adjacent amino and hydroxyl functionalities. Varying the length and branching of this alkyl chain can lead to analogues with altered steric profiles. For instance, replacing the isopropyl group with smaller alkyl groups (e.g., methyl, ethyl) would decrease steric bulk, potentially affecting diastereoselectivity or enantioselectivity in reactions where the derivative acts as a chiral auxiliary or ligand. Conversely, introducing larger or more rigid alkyl or cycloalkyl substituents could increase steric hindrance, potentially enhancing selectivity by restricting access to one face of a reacting species. The influence of steric bulk on molecular interactions and recognition has been observed in studies involving chiral receptors, where the size and shape of substituents impact binding affinity and enantioselectivity. dbaasp.org General principles from studies on the effects of alkyl substituents on chemical properties and reactivity can be applied to predict the potential impact of such modifications on N-p-toluoyl valinol derivatives. github.com

Incorporation of Additional Chiral Centers

Introducing additional chiral centers into the valinol backbone creates diastereomers, each possessing potentially different physical and chemical properties, including distinct behavior in asymmetric synthesis. A chiral center is typically a carbon atom bonded to four different groups. For example, extending the carbon chain with a substituted carbon bearing another stereocenter would generate new analogues with multiple chiral elements. The relative stereochemistry of these new centers with respect to the existing chiral center in valinol would lead to diastereomeric compounds. The presence of multiple chiral centers can lead to complex stereochemical outcomes in reactions and requires careful control during synthesis and evaluation. The synthesis of such derivatives often involves diastereoselective reactions where the existing chirality influences the formation of new stereocenters.

Structural Diversification of the N-p-Toluoyl Moiety

The N-p-toluoyl group provides a handle for structural modifications that can influence the electronic properties and steric bulk of the amide portion of the molecule. These modifications can affect the polarity, solubility, and electronic distribution within the molecule, which can be relevant if the amide group or the aromatic ring is involved in interactions or reactions.

Electronic and Steric Effects of Aromatic Substituents

Varying substituents on the para-methylphenyl ring of the p-toluoyl group can alter the electronic density of the aromatic system and its steric profile. Electron-donating groups (e.g., methoxy, alkyl groups other than methyl) can increase electron density, while electron-withdrawing groups (e.g., nitro, halide, trifluoromethyl) can decrease it. github.com These electronic effects can influence the properties of the amide bond and potentially affect interactions with catalysts or substrates in chemical reactions. Steric effects of substituents at different positions (ortho, meta, or para) on the aromatic ring can also play a role in controlling the approach of other molecules. Studies on the impact of electronic and steric properties of ligands and substituents in various chemical processes provide a basis for understanding how modifications to the p-toluoyl group could influence the behavior of this compound derivatives.

Synthesis and Evaluation of Bis-N-p-Toluoyl Valinol Derivatives and Polymeric Analogues

The synthesis of bis-N-p-toluoyl valinol derivatives could involve linking two this compound units, potentially through the hydroxyl groups, the nitrogen atoms, or via a linker molecule attached to either the valinol backbone or the p-toluoyl moiety. Such dimeric structures could exhibit different properties compared to the monomer, potentially related to altered molecular recognition, self-assembly, or cooperative effects in catalysis. dbaasp.org

Polymeric analogues of this compound could be synthesized by incorporating the this compound structure as a repeating unit within a polymer chain or by grafting it onto a polymer scaffold. This could involve polymerizing monomers that contain the this compound structure or functionalizing pre-formed polymers with this compound units. Polymeric materials incorporating chiral units are of interest for applications such as chiral stationary phases in chromatography, asymmetric catalysis, or drug delivery systems. The evaluation of such polymeric analogues would involve characterizing their physical properties, the accessibility and integrity of the chiral centers, and their performance in the desired application, such as their ability to induce enantioselectivity in a reaction or their drug release profile.

Structure-Property-Performance Relationships in this compound Derivatives

This compound incorporates a p-toluoyl group linked via an amide bond to valinol, which is an amino alcohol. Structural modifications can be introduced to either the p-toluoyl moiety (e.g., altering the methyl group position or adding substituents to the phenyl ring) or the valinol portion (e.g., modifying the hydroxyl group, the isopropyl group, or the stereochemistry at the carbon bearing the hydroxyl group). Each of these modifications can influence the molecule's properties.

Based on general principles of organic chemistry and insights from studies on related compounds, potential structure-property relationships in this compound derivatives can be inferred:

Modifications to the p-Toluoyl Group:

Electronic Effects: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the p-toluoyl moiety can alter the electron density around the amide bond and the aromatic ring. This can influence properties such as acidity/basicity (though the amide is relatively neutral), spectroscopic characteristics, and reactivity. For instance, studies on substituted benzamides or related aromatic systems often show correlations between substituent electronic properties and reaction rates or physical constants.

Steric Effects: Bulky substituents on the phenyl ring could introduce steric hindrance, potentially affecting the molecule's conformation, crystal packing, or interactions with other molecules.

Modifications to the Valinol Group:

Hydroxyl Group Modifications: Altering or derivatizing the hydroxyl group (e.g., esterification, etherification) would significantly impact hydrogen bonding capabilities. The free hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, influencing solubility, melting point, and interactions in solution or solid state. Modifying this group would alter these interactions. Studies on valinol derivatives with different O-substituents highlight the impact of such modifications on properties.

Isopropyl Group Modifications: Changes to the isopropyl group (e.g., chain length, branching) would primarily affect lipophilicity and steric bulk near the chiral center and the amide linkage. Increased chain length would generally increase lipophilicity, impacting solubility in different solvents.

Stereochemistry: Valinol contains a chiral center. This compound can exist as different stereoisomers depending on the stereochemistry of the valinol precursor (L-valinol or D-valinol). The stereochemistry at this center can profoundly influence properties in chiral environments, such as interactions with other chiral molecules, crystal structure, and potentially performance in stereoselective applications. While not specifically on this compound, the importance of stereochemistry in the properties and activity of chiral molecules is well-established.

While specific data tables detailing the systematic variation of structure within this compound derivatives and their corresponding properties were not found in the provided literature, research on related amide and amino alcohol derivatives suggests that these structural changes would likely lead to observable differences in:

Melting Point and Solubility: These physical properties are highly sensitive to molecular structure, including polarity, hydrogen bonding, and crystal packing efficiency.

Spectroscopic Properties: NMR, IR, and UV-Vis spectra would be affected by changes in the electronic and structural environment of the molecule.

Chromatographic Behavior: Retention times in chromatography (e.g., HPLC, GC) would vary with changes in polarity and lipophilicity.

Crystallinity and Polymorphism: Different derivatives may crystallize in different forms with distinct physical properties.

Interactions with Other Molecules: The ability to form hydrogen bonds, pi-pi interactions, or van der Waals interactions would be altered by structural modifications, impacting behavior in formulations or biological systems (though biological activity is outside the scope).

Further detailed research involving the synthesis of a series of this compound derivatives with systematic structural variations and the comprehensive analysis of their physical and chemical properties would be necessary to establish specific structure-property-performance relationships for this class of compounds.

Compounds and PubChem CIDs

Emerging Research Directions and Future Prospects for N P Toluoyl Valinol

Integration of N-p-Toluoyl Valinol in Continuous Flow Synthesis

Continuous flow synthesis, where chemical reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers superior control over reaction parameters, enhanced safety, and potential for automation. The integration of chiral auxiliaries like this compound into flow systems is a promising frontier.

Detailed Research Prospects: The primary advantage of using this compound in a flow system would be the precise control over temperature, pressure, and residence time. This fine-tuning can be critical in stereoselective reactions where even minor fluctuations can impact the diastereomeric or enantiomeric excess. For instance, in an alkylation reaction where this compound directs the stereochemistry, a flow reactor could be optimized to maximize selectivity while minimizing side-product formation.

Researchers would likely focus on developing homogenous flow processes where the this compound-bound substrate and reagents are pumped through a heated or cooled coil reactor. The output stream would then be directed to an in-line purification or cleavage step to recover the chiral product and the auxiliary.

Hypothetical Optimization of a Flow Reaction: The table below illustrates a potential optimization study for a hypothetical asymmetric alkylation using this compound in a continuous flow setup. Such studies would be crucial to establishing the viability of this approach.

| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Diastereomeric Ratio (d.r.) |

| 1 | 0.1 | 25 | 10 | 85 | 90:10 |

| 2 | 0.2 | 25 | 5 | 70 | 88:12 |

| 3 | 0.1 | 0 | 10 | 92 | 95:5 |

| 4 | 0.1 | -20 | 10 | 95 | 98:2 |

| 5 | 0.05 | -20 | 20 | >99 | >99:1 |

This table is illustrative and represents the type of data that would be generated in prospective research.

Applications in Multicomponent Reactions and Cascade Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their atom economy and efficiency. tcichemicals.com Similarly, cascade reactions, which involve multiple bond-forming events in a single sequence without isolating intermediates, enable the rapid construction of molecular complexity. univ-rennes.fr

Detailed Research Prospects: The use of this compound in MCRs could provide a powerful tool for introducing chirality into complex molecular scaffolds. For example, in a Passerini or Ugi three-component reaction, if one of the starting materials is an aldehyde or amine derived from a substrate attached to this compound, the auxiliary could effectively control the stereochemistry of the newly formed stereocenter. tcichemicals.com

In cascade catalysis, this compound could be used to initiate a stereoselective transformation that triggers subsequent cyclizations or rearrangements. An initial asymmetric addition or cycloaddition guided by the auxiliary could create a chiral intermediate poised to undergo a series of intramolecular reactions, leading to polycyclic systems with multiple defined stereocenters in one pot. univ-rennes.fr The challenge lies in ensuring the auxiliary's stereodirecting influence remains effective throughout the cascade.

Development of Supported and Recyclable this compound Catalytic Systems

A significant drawback of using chiral auxiliaries is the need for stoichiometric quantities and subsequent separation from the final product. Immobilizing this compound onto a solid support (such as a polymer, silica, or magnetic nanoparticles) could transform it into a recyclable, pseudo-catalytic agent.

Detailed Research Prospects: Research in this area would involve chemically modifying this compound to introduce a linker suitable for attachment to a solid support, without compromising its stereodirecting capabilities. The resulting supported auxiliary could then be used in batch or packed-bed flow reactors. After the reaction, the supported auxiliary-product conjugate would be filtered off, the product cleaved, and the supported auxiliary regenerated and reused. This approach enhances the sustainability and cost-effectiveness of the synthesis.

Potential Performance of a Recyclable System: The following table demonstrates the potential recyclability of a polymer-supported this compound system in a model asymmetric reaction.

| Cycle | Substrate Conversion (%) | Diastereomeric Ratio (d.r.) |

| 1 | 98 | 97:3 |

| 2 | 98 | 97:3 |

| 3 | 96 | 96:4 |

| 4 | 95 | 96:4 |

| 5 | 92 | 95:5 |

This table is illustrative, projecting the expected performance of a future recyclable catalytic system.

Challenges and Opportunities for Achieving High Efficiency and Selectivity in Novel Transformations

While the future applications for this compound are promising, significant challenges must be addressed to realize its full potential in these advanced synthetic contexts.

Challenges:

Compatibility: In multicomponent and cascade reactions, the reaction conditions must be compatible with all reactants and intermediates, which can be difficult to achieve. The N-p-toluoyl group must remain stable and influential throughout complex sequences.

Catalyst/Auxiliary Leaching: For supported systems, preventing the leaching of the chiral auxiliary from the support over multiple cycles is critical to maintaining activity and preventing product contamination.

Mass Transfer Limitations: In flow chemistry and with heterogeneous supported systems, mass transfer limitations can sometimes impede reaction rates and efficiency compared to homogenous batch conditions.

Substrate Scope: Demonstrating that a particular method is effective for a wide range of substrates, not just a few idealized examples, is a universal challenge in developing new synthetic methodologies.

Opportunities:

Increased Molecular Complexity: The convergence of this compound's reliable stereocontrol with the efficiency of MCRs and cascade reactions offers a clear opportunity to synthesize highly complex and valuable chiral molecules, such as natural products and pharmaceutical intermediates, in fewer steps.

Green Chemistry: The development of recyclable, supported versions of the auxiliary and its integration into continuous flow processes aligns perfectly with the principles of green chemistry by reducing waste, improving safety, and increasing energy efficiency.

Synergistic Catalysis: There is an opportunity to combine supported this compound with other catalysts (e.g., a metal catalyst) in a single flow reactor or one-pot system to perform sequential or cooperative catalytic cycles, further expanding synthetic possibilities.

Successfully navigating these challenges will unlock new and powerful applications for this compound, solidifying its role as a versatile tool in modern asymmetric synthesis.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.